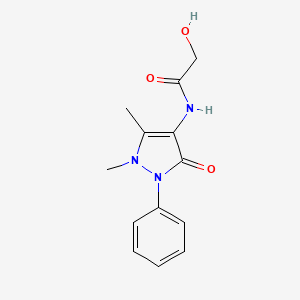

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-hydroxyacetamide

CAS No.:

Cat. No.: VC14519651

Molecular Formula: C13H15N3O3

Molecular Weight: 261.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3O3 |

|---|---|

| Molecular Weight | 261.28 g/mol |

| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxyacetamide |

| Standard InChI | InChI=1S/C13H15N3O3/c1-9-12(14-11(18)8-17)13(19)16(15(9)2)10-6-4-3-5-7-10/h3-7,17H,8H2,1-2H3,(H,14,18) |

| Standard InChI Key | PVJDMAYRZQJDCY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CO |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxyacetamide, reflects its hybrid pyrazole-acetamide structure. Key features include:

-

Pyrazole core: A five-membered heterocyclic ring with nitrogen atoms at positions 1 and 2.

-

Substituents:

The canonical SMILES string CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CO and InChIKey PVJDMAYRZQJDCY-UHFFFAOYSA-N provide unambiguous identifiers for computational studies.

Crystallographic and Conformational Analysis

X-ray diffraction studies of related pyrazole-acetamides reveal planar pyrazole rings with torsional flexibility in the acetamide side chain . For example:

-

In N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide, the pyrazole ring deviates by ≤0.0042 Å from planarity, while the acetamide group adopts an anti-periplanar conformation (C–N–C–C torsion angle: 177.54°) .

-

Hydrogen bonding between the amide N–H and pyrazole carbonyl oxygen stabilizes the crystal lattice, forming R₂²(10) motifs .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no explicit protocol exists for this compound, analogous syntheses suggest a two-step strategy:

-

Pyrazole Core Formation:

-

Acetamide Functionalization:

Hypothetical Reaction Scheme:

Isolation and Purification

Crystallization from polar aprotic solvents (e.g., ethanol/acetone mixtures) yields high-purity material, as demonstrated for structurally similar compounds .

Physicochemical Properties

Molecular and Thermal Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 261.28 g/mol | |

| Formula | C₁₃H₁₅N₃O₃ | |

| Calculated LogP | ~1.2 (Predicted via PubChem) | |

| Hydrogen Bond Acceptors | 5 | |

| Hydrogen Bond Donors | 2 |

Thermal stability is inferred from analogs like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide, which decomposes above 445 K .

Solubility and Stability

-

Solubility: Likely moderate in polar solvents (DMSO, ethanol) due to hydrogen-bonding capacity .

-

Stability: Susceptible to hydrolysis under acidic/basic conditions at the amide bond .

Crystallographic and Supramolecular Behavior

Hydrogen-Bonding Networks

In co-crystals with naphthalene-2,3-diol, pyrazole-acetamides form O–H···O and N–H···O bonds, creating layered architectures . For example:

Implications for Drug Formulation

The compound’s propensity for intermolecular hydrogen bonding suggests utility in co-crystal engineering to enhance bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume